![molecular formula C17H17N3O3S2 B2622043 N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide CAS No. 865545-80-8](/img/structure/B2622043.png)
N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is an important component of the B-cell receptor signaling pathway. This pathway is critical for the survival and proliferation of B-cells, which are a type of white blood cell that play a key role in the immune system. Inhibition of BTK has been shown to be effective in treating a range of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom's macroglobulinemia.
Wirkmechanismus
N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide works by inhibiting the activity of BTK, which is a key component of the B-cell receptor signaling pathway. This pathway is critical for the survival and proliferation of B-cells, and is dysregulated in many B-cell malignancies. Inhibition of BTK leads to decreased proliferation and survival of B-cells, and can induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide has been shown to have a number of biochemical and physiological effects in preclinical models. It can induce apoptosis in B-cell malignancies, and has been shown to inhibit the proliferation of cancer cells. N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide has also been shown to inhibit the activation of downstream signaling pathways, such as the NF-κB pathway, which is involved in the regulation of cell survival and proliferation. In addition, N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide has been shown to have immunomodulatory effects, such as enhancing the activity of natural killer cells and T-cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of BTK, making it a useful tool for studying the B-cell receptor signaling pathway. N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide has also been shown to be effective in preclinical models of B-cell malignancies, making it a useful tool for studying the biology of these diseases. However, there are also limitations to the use of N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide in lab experiments. It is a small molecule inhibitor, which can limit its effectiveness in certain contexts. In addition, the effects of N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide may be influenced by factors such as the tumor microenvironment, which can be difficult to replicate in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide. One area of interest is the development of combination therapies that include N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide. It has been shown to have synergistic effects when used in combination with other anti-cancer agents, and there is potential for the development of more effective treatment regimens that include N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide. Another area of interest is the study of N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide in other types of cancer. While it has been primarily studied in B-cell malignancies, there is potential for its use in other types of cancer that rely on the B-cell receptor signaling pathway. Finally, there is potential for the development of N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide analogs that have improved potency and selectivity, which could lead to more effective treatments for cancer.
Synthesemethoden
The synthesis of N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide involves several steps, starting with the reaction of 3-cyanothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(piperidin-1-ylsulfonyl)aniline to yield N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide. The synthesis has been optimized to yield high purity and good yields, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent anti-tumor activity. In particular, it has been shown to be effective in models of chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide has also been shown to have synergistic effects when used in combination with other anti-cancer agents, such as venetoclax and rituximab.
Eigenschaften
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c18-12-14-8-11-24-17(14)19-16(21)13-4-6-15(7-5-13)25(22,23)20-9-2-1-3-10-20/h4-8,11H,1-3,9-10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANARCUMBPVHAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.